molecular formula C22H19N3OS B3845045 (1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea

(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea

Cat. No.: B3845045
M. Wt: 373.5 g/mol
InChI Key: AKMMXQDKRCFZCB-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea typically involves the condensation of 3-benzyl-6-methyl-1,3-benzothiazol-2-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific details of industrial production methods would depend on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes. If it has anticancer activity, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure.

    Phenylurea Derivatives: Compounds like 1-phenyl-3-(4-chlorophenyl)urea and 1-phenyl-3-(2,4-dichlorophenyl)urea are structurally related.

Uniqueness

(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea is unique due to the specific substitution pattern on the benzothiazole ring and the presence of the phenylurea moiety. This unique structure may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-16-12-13-19-20(14-16)27-22(25(19)15-17-8-4-2-5-9-17)24-21(26)23-18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,23,26)/b24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMMXQDKRCFZCB-GYHWCHFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)NC3=CC=CC=C3)S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N(/C(=N/C(=O)NC3=CC=CC=C3)/S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea
Reactant of Route 2
Reactant of Route 2
(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea
Reactant of Route 3
Reactant of Route 3
(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea
Reactant of Route 4
(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea
Reactant of Route 5
(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea
Reactant of Route 6
(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.